molecular formula C11H12BrClN2O2 B2994486 2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid hydrochloride CAS No. 1423024-39-8

2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid hydrochloride

Cat. No. B2994486
M. Wt: 319.58
InChI Key: SFXYTOLDAIQWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of new compounds using "2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid hydrochloride" as a precursor has been a subject of research, leading to the development of molecules with potential anticancer and antimicrobial activities. For instance, the creation of S-glycosyl and S-alkyl derivatives showcasing significant in vitro anticancer activities against different cancer cell lines (Saad & Moustafa, 2011). Additionally, Schiff bases derived from this compound have been synthesized and evaluated for their antimicrobial properties, demonstrating remarkable activity (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Corrosion Inhibition

The compound has found applications in the field of materials science, specifically in corrosion inhibition. Research into halide-substituted chiral Schiff bases, including derivatives of "2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid hydrochloride," has shown promising results in protecting carbon steel in acidic environments, highlighting its potential in industrial applications (Vikneshvaran & Velmathi, 2019).

Structural Studies

Structural analysis and crystallization studies have also been a focus, with research detailing the crystal structure of "2-amino-3-(1H-indol-3-yl)propanoic acid" derivatives. These studies provide insights into the molecular geometry and potential interactions relevant to pharmaceutical and biochemical research (Jian Li, Zunjun Liang, & X. Tai, 2009).

Fluorescence and Analytical Applications

The derivatization of amino acids, including "2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid hydrochloride," for fluorescence studies, opens avenues for their use in biological assays and analytical chemistry. The coupling of these amino acids with fluorescent reagents has been explored to evaluate their potential in bioassays and diagnostics (Frade, Barros, Moura, & Gonçalves, 2007).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis and the development of new useful derivatives are areas of ongoing research .

properties

IUPAC Name

2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2.ClH/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16;/h1-3,5,8,14H,4,13H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXYTOLDAIQWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.